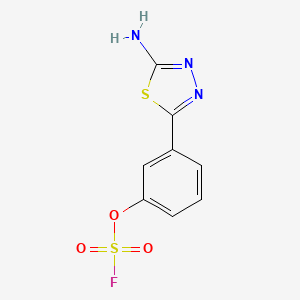

3-Deazaadenosine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is known for its ability to inhibit S-adenosylhomocysteine hydrolase, an enzyme involved in the regulation of methylation processes within cells . This compound has shown promise in various fields, including biochemistry, molecular biology, and medicinal chemistry.

Scientific Research Applications

3-Deazaadenosine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a tool to study methylation processes and enzyme inhibition.

Industry: It is used in the development of biochemical assays and as a reference compound in pharmaceutical research.

Mechanism of Action

3-Deazaadenosine hydrochloride interferes with Ras methylation and function, thereby preventing mitogenic activation of ERK1/2 and Akt . This interference prevents vascular smooth muscle cell cycle entry and proliferation and neointima formation in vivo . It also prevents FCS-induced Ras carboxyl methylation and membrane translocation and activity by inhibiting isoprenylcysteine carboxyl methyltransferase .

Safety and Hazards

3-Deazaadenosine hydrochloride is toxic if swallowed and irritating to skin and eyes . It poses a risk of serious damage to eyes and danger of serious damage to health by prolonged exposure . It also has a possible risk of impaired fertility and harm to unborn child . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water .

Future Directions

3-Deazaadenosine hydrochloride has been shown to alleviate senescence and increase the proliferative and regenerative potential of muscle stem cells from very old mice in vitro and in vivo . Moreover, ex vivo 3DA treatment was sufficient to enhance the engraftment of human umbilical cord blood cells in immunocompromised mice . This suggests that 3DA could be a promising drug for enhancing the efficiency of cellular therapies by restraining senescence .

Preparation Methods

The synthesis of 3-Deazaadenosine hydrochloride typically involves several steps, starting from inosine. One common method includes the conversion of inosine to a 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide derivative, which serves as a key intermediate . This intermediate is then subjected to further chemical reactions to yield 3-Deazaadenosine, which can be converted to its hydrochloride salt form. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

3-Deazaadenosine hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the ribose moiety.

Common Reagents and Conditions: Typical reagents include strong acids or bases, and reactions are often carried out under controlled temperatures to ensure specificity and yield.

Major Products: The primary product of these reactions is often a modified nucleoside, which can be further utilized in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

3-Deazaadenosine hydrochloride is unique compared to other nucleoside analogs due to its specific inhibition of S-adenosylhomocysteine hydrolase. Similar compounds include:

3-Deazaguanosine: Another deazapurine nucleoside with similar inhibitory properties but different target specificity.

3-Deazainosine: Shares structural similarities but has distinct biological activities.

7-Deazaadenosine: An isomer with different chemical and biological properties.

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4.ClH/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11;/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13);1H/t6-,8-,9-,11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRKYGAAEYXMKZ-RPWKAPHTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2653939.png)

![4-[2-(propan-2-yl)-1H-imidazol-1-yl]oxolan-3-ol](/img/structure/B2653941.png)

![methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2653946.png)

![2-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2653952.png)

![[4-(4-Methylphenoxy)-3-nitrophenyl]methyl 4-chlorobenzoate](/img/structure/B2653953.png)

![3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B2653955.png)